molecular formula C9H10O B13607780 2-Ethenyl-4-methylphenol

2-Ethenyl-4-methylphenol

Cat. No.: B13607780
M. Wt: 134.17 g/mol
InChI Key: ZOCZQLJDCXDSEI-UHFFFAOYSA-N
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Description

2-Ethenyl-4-methylphenol, also known as 4-methyl-2-vinylphenol, is an organic compound with the molecular formula C9H10O. It is a derivative of phenol, where the hydrogen atom at the para position relative to the hydroxyl group is replaced by a vinyl group, and the hydrogen atom at the ortho position is replaced by a methyl group. This compound is known for its aromatic properties and is used in various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Ethenyl-4-methylphenol can be synthesized through several methods:

    Friedel-Crafts Alkylation: This method involves the alkylation of phenol with ethylene and methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).

    Grignard Reaction: Another method involves the reaction of 4-methylphenol with vinyl magnesium bromide (a Grignard reagent) to form the desired product.

    Heck Reaction: This palladium-catalyzed coupling reaction between 4-methylphenol and vinyl halides can also be used to synthesize this compound.

Industrial Production Methods

Industrial production of this compound typically involves the Friedel-Crafts alkylation method due to its efficiency and cost-effectiveness. The reaction is carried out in large reactors with continuous monitoring of temperature and pressure to ensure optimal yield.

Chemical Reactions Analysis

Types of Reactions

2-Ethenyl-4-methylphenol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinones, which are important intermediates in organic synthesis.

    Reduction: Reduction reactions can convert this compound to its corresponding alcohols.

    Electrophilic Aromatic Substitution: The presence of the hydroxyl group activates the aromatic ring, making it susceptible to electrophilic aromatic substitution reactions such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Electrophilic Aromatic Substitution: Reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation are commonly used.

Major Products

    Oxidation: Quinones

    Reduction: Alcohols

    Electrophilic Aromatic Substitution: Nitro, sulfonyl, and halogenated derivatives

Scientific Research Applications

2-Ethenyl-4-methylphenol has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds and polymers.

    Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of resins, adhesives, and coatings due to its reactive vinyl group.

Mechanism of Action

The mechanism of action of 2-Ethenyl-4-methylphenol involves its interaction with various molecular targets and pathways:

    Electrophilic Aromatic Substitution: The hydroxyl group activates the aromatic ring, making it more reactive towards electrophiles.

    Oxidation and Reduction: The compound can undergo redox reactions, which are crucial in various biochemical processes.

    Polymerization: The vinyl group allows for polymerization reactions, leading to the formation of complex polymeric structures.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxy-4-vinylphenol: Similar in structure but with a methoxy group instead of a hydroxyl group.

    2-Ethyl-4-methylphenol: Similar but with an ethyl group instead of a vinyl group.

    4-Methylphenol (p-Cresol): Lacks the vinyl group but shares the methyl and hydroxyl groups.

Properties

Molecular Formula

C9H10O

Molecular Weight

134.17 g/mol

IUPAC Name

2-ethenyl-4-methylphenol

InChI

InChI=1S/C9H10O/c1-3-8-6-7(2)4-5-9(8)10/h3-6,10H,1H2,2H3

InChI Key

ZOCZQLJDCXDSEI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)O)C=C

Origin of Product

United States

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